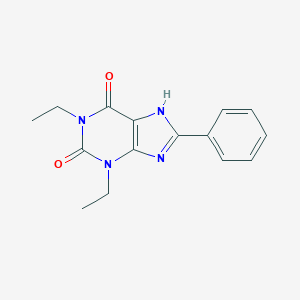

1,3-Diethyl-8-phenylxanthine

概要

説明

DEPXはキサンチン誘導体のクラスに属し、アデノシン受容体のアンタゴニストとしての生物活性が知られています .

2. 製法

合成ルートと反応条件: DEPXの合成は通常、キサンチンコアのアルキル化を伴います。このプロセスは、1,3-ジエチルキサンチンの調製から始まり、続いてベンゾイルクロリドとのフリーデル・クラフツアシル化反応によって、8位にフェニル基が導入されます。 反応条件には、通常、無水塩化アルミニウムを触媒として、ジクロロメタンなどの不活性溶媒を使用することが含まれます .

工業生産方法: 工業規模では、DEPXの生産は同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、高収率と高純度を実現するために最適化されており、反応パラメータを正確に制御するために、連続フロー反応器と自動システムを導入することがよくあります。 最終生成物は、再結晶またはクロマトグラフィー技術を用いて精製され、医薬品用途に適した高純度が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DEPX typically involves the alkylation of the xanthine core. The process begins with the preparation of 1,3-diethylxanthine, which is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at the 8-position. The reaction conditions often involve the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of DEPX follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .

化学反応の分析

反応の種類: DEPXは、次のようないくつかの種類の化学反応を起こします。

酸化: DEPXは酸化されて、様々な酸化誘導体を生成することができ、これらは異なる生物活性を示す可能性があります。

還元: 還元反応はキサンチンコアを修飾し、薬理学的性質を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、酸化によりヒドロキシル化誘導体が生成される場合があり、一方、置換反応によりハロゲン化またはニトロ置換された化合物が生成される場合があります .

科学的研究の応用

DEPXは、広範囲にわたる科学研究の応用があります。

化学: DEPXは、アデノシン受容体アンタゴニストを含む研究における基準化合物として使用されます。

生物学: 生物学研究では、DEPXは、神経伝達や心血管機能など、様々な生理学的プロセスにおけるアデノシン受容体の役割を調査するために使用されます.

医学: DEPXは、アデノシン受容体拮抗作用により、喘息、慢性閉塞性肺疾患、特定の神経疾患などの治療に潜在的な治療効果があります.

作用機序

DEPXは、主にアデノシン受容体を拮抗することでその効果を発揮します。DEPXはこれらの受容体に結合することで、様々な生理学的プロセスに関与する神経伝達物質であるアデノシンの作用を阻害します。この拮抗作用は、神経伝達物質の放出増加、神経活動の強化、気管支拡張など、他の効果をもたらします。 分子標的は、アデノシンA1およびA2A受容体であり、関与する経路は環状アデノシン一リン酸(cAMP)シグナル伝達に関連しています .

類似化合物:

カフェイン: 他のキサンチン誘導体であるカフェインもアデノシン受容体を拮抗しますが、より広範囲にわたる活性があります。

テオフィリン: DEPXと同様に、テオフィリンは呼吸器疾患の治療に使用されますが、副作用のプロフィールが異なります。

ペントキシフィリン: この化合物は、血流を改善するために使用され、抗炎症作用も有しています

DEPXの独自性: DEPXは、アデノシン受容体に対する高い選択性と強力な拮抗作用により、他の化合物とは異なります。 カフェインは複数の受容体に影響を与えますが、DEPXは標的とした作用により、研究および潜在的な治療用途において貴重なツールとなります .

類似化合物との比較

Caffeine: Another xanthine derivative, caffeine also antagonizes adenosine receptors but has a broader spectrum of activity.

Theophylline: Similar to DEPX, theophylline is used in treating respiratory diseases but has a different side effect profile.

Pentoxifylline: This compound is used to improve blood flow and has additional anti-inflammatory properties

Uniqueness of DEPX: DEPX is unique due to its high selectivity for adenosine receptors and its potent antagonistic activity. Unlike caffeine, which affects multiple receptors, DEPX’s targeted action makes it a valuable tool in research and potential therapeutic applications .

生物活性

1,3-Diethyl-8-phenylxanthine (DPX) is a selective antagonist of the A1 adenosine receptor, a member of the purinergic receptor family. This compound has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

Target Receptor : DPX primarily targets the A1 adenosine receptor, which is involved in various physiological processes such as neurotransmission, cardiac function, and renal function. By antagonizing this receptor, DPX inhibits the action of adenosine, a nucleoside that typically exerts inhibitory effects on neurotransmission and cardiac activity.

Biochemical Pathways : The binding of DPX to the A1 receptor prevents adenosine from activating downstream signaling pathways, particularly those involving adenylate cyclase. This inhibition leads to decreased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various metabolic processes. The reduction in cAMP affects enzyme activity, ion channel function, and gene expression within cells .

Cellular Effects

- Neuronal Cells : In neuronal contexts, DPX enhances neurotransmitter release by blocking the inhibitory effects of adenosine. This results in increased neuronal excitability and improved synaptic transmission.

- Cardiac Cells : In cardiac tissues, DPX counteracts the negative chronotropic (heart rate reducing) and inotropic (force of contraction reducing) effects of adenosine, leading to increased heart rate and contractility.

- Inflammation : The compound also influences inflammatory responses due to its role in modulating adenosine signaling pathways .

Pharmacokinetics

DPX exhibits favorable pharmacokinetic properties, including good gastrointestinal absorption and distribution throughout the body. Its metabolism occurs primarily in the liver, with excretion via urine. Understanding these pharmacokinetic characteristics is essential for optimizing its therapeutic applications.

Affinity and Selectivity

DPX has been shown to possess high affinity for the A1 adenosine receptor with a Ki value of 44 nM. This indicates a strong binding capability compared to other receptors in the adenosine family:

| Receptor Type | Ki Value (nM) |

|---|---|

| A1 | 44 |

| A2A | 860 |

| A2B | 62 |

| A3 | nd |

This selectivity profile suggests that DPX could be useful in selectively modulating A1 receptor activity without significantly affecting other subtypes .

Case Studies

Several studies have explored the therapeutic potential of DPX:

- Asthma Management : Research indicates that DPX may have applications in treating asthma by counteracting bronchoconstriction mediated by adenosine.

- Neurological Disorders : Its ability to enhance neurotransmission makes it a candidate for investigating treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Cardiovascular Health : By mitigating the effects of adenosine on cardiac tissues, DPX could potentially benefit patients with heart failure or arrhythmias .

特性

IUPAC Name |

1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWNSHUTPWCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877797 | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75922-48-4 | |

| Record name | 1,3-Diethyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。